molecular formula C10H8N2OS B7517781 Thiazole carboxanilide

Thiazole carboxanilide

Cat. No. B7517781
M. Wt: 204.25 g/mol
InChI Key: FOOHWUQIWMQCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole carboxanilide is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound belongs to the family of thiazole derivatives that possess a five-membered ring containing both sulfur and nitrogen atoms. Thiazole carboxanilide has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

  • Fungicidal Activities : Thiazole carboxanilides have been shown to exhibit significant fungicidal activities. For instance, a study by Xue et al. (2016) synthesized a series of 2-sulfursubstituted thiazole carboxanilides, identifying compound 8i as particularly potent against Rhizoctonia solani, a fungal pathogen, with fungicidal activities comparable to Thifluzamide (Xue et al., 2016).

  • Therapeutic Importance : Thiazole derivatives have been noted for their wide-ranging therapeutic importance, including antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid activities. Chhabria et al. (2016) highlighted the chemical and biological importance of thiazole and its derivatives, emphasizing recent developments in this area (Chhabria et al., 2016).

  • Antineoplastic Effects : The compound 2-beta-D-ribofuranosylthiazole-4-carboxamide, a thiazole C-nucleoside, has demonstrated antineoplastic effects through guanine nucleotide depletion, as reported by Jayaram et al. (1982) in a study on P388 leukemia (Jayaram et al., 1982).

  • Antimicrobial, Antiprotozoal, and Antitumor Activity : Borcea et al. (2021) provided an overview of the synthesis and biological activity of thiazole and bisthiazole derivatives, noting their antibacterial, antifungal, antiprotozoal, and antitumor effects, encouraging further drug discovery research in this area (Borcea et al., 2021).

  • Dual Src/Abl Kinase Inhibitor with Antitumor Activity : Lombardo et al. (2004) identified thiazole-5-carboxamide derivatives as potent Src/Abl kinase inhibitors, demonstrating significant antiproliferative activity against tumor cell lines and effectiveness in a chronic myelogenous leukemia model (Lombardo et al., 2004).

  • CNS Active Agents : Thiazole derivatives have been used to develop various CNS active agents for treating CNS disorders, as reported by Mishra et al. (2015), highlighting the efficacy of thiazole derivatives in overcoming several CNS disorders in rodent and primate models (Mishra et al., 2015).

properties

IUPAC Name

N-phenyl-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c13-9(10-11-6-7-14-10)12-8-4-2-1-3-5-8/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOHWUQIWMQCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole carboxanilide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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